2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic compound that features a naphthalene ring, a tetrahydroisoquinoline moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution.
Synthesis of the tetrahydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine.
Coupling of the thiophene ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction.
Final coupling: The final step would involve coupling these intermediates through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the naphthalene or thiophene rings.
Reduction: Reduction could occur at the amide bond or the tetrahydroisoquinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Halogenation using Br₂ or Cl₂, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Potential therapeutic agents due to their structural similarity to known bioactive compounds.
Biochemical Probes: Used to study biological pathways.
Medicine
Drug Development: Investigated for potential use in treating diseases such as cancer or neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The naphthalene and tetrahydroisoquinoline moieties could play a role in binding to the active site of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)acetamide: Lacks the tetrahydroisoquinoline and thiophene rings.
N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide: Lacks the naphthalene and thiophene rings.
2-(thiophen-3-yl)acetamide: Lacks the naphthalene and tetrahydroisoquinoline rings.
Uniqueness
The combination of the naphthalene, tetrahydroisoquinoline, and thiophene rings in a single molecule is unique and could confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2OS/c30-27(16-22-10-5-9-21-7-3-4-11-25(21)22)28-17-26(24-13-15-31-19-24)29-14-12-20-6-1-2-8-23(20)18-29/h1-11,13,15,19,26H,12,14,16-18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKBYPLEXVHZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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